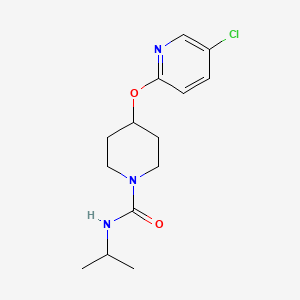
4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with an isopropyl group and a carboxamide group, along with a chloropyridinyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide typically involves multiple steps:
-
Formation of the Chloropyridinyl Ether: : The initial step involves the reaction of 5-chloropyridin-2-ol with an appropriate halogenating agent to form 5-chloropyridin-2-yl chloride. This intermediate is then reacted with piperidine under basic conditions to form the chloropyridinyl ether.
-
Introduction of the Isopropyl Group: : The piperidine ring is then alkylated with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to introduce the isopropyl group.
-
Formation of the Carboxamide Group: : The final step involves the reaction of the intermediate with an appropriate carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloropyridinyl ether moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Chemical Biology: It serves as a tool compound for probing the function of specific proteins and enzymes.
Industrial Chemistry: It is explored for its potential use in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The chloropyridinyl ether moiety is crucial for binding to these targets, while the piperidine ring and carboxamide group contribute to the overall binding affinity and specificity. The compound may modulate the activity of its targets by either activating or inhibiting their function, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-((5-chloropyridin-2-yl)oxy)phenol: Similar structure but lacks the piperidine and carboxamide groups.
N-isopropylpiperidine-1-carboxamide: Similar structure but lacks the chloropyridinyl ether moiety.
5-chloropyridin-2-yl ether derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the chloropyridinyl ether moiety, in particular, distinguishes it from other compounds and contributes to its specific interactions with molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique properties
Properties
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-10(2)17-14(19)18-7-5-12(6-8-18)20-13-4-3-11(15)9-16-13/h3-4,9-10,12H,5-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRILSGUZLYNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2665675.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2665676.png)
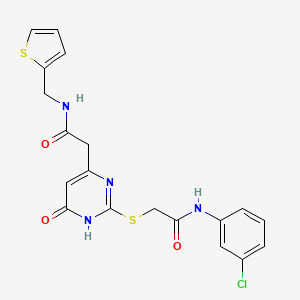

![4-Azaspiro[2.6]nonan-5-one](/img/structure/B2665682.png)
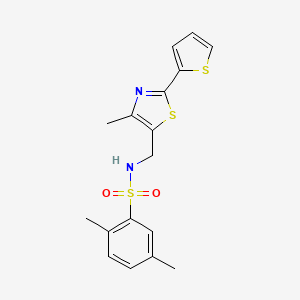
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2665686.png)
![2-(cyclopropylmethoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2665687.png)
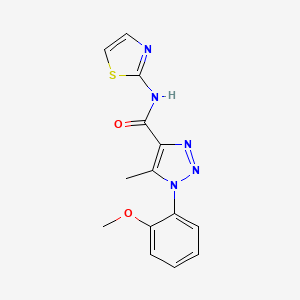
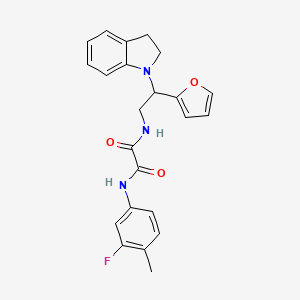
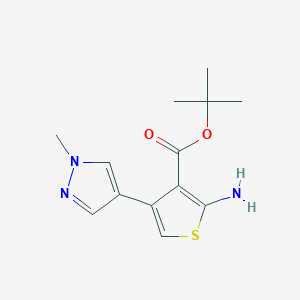
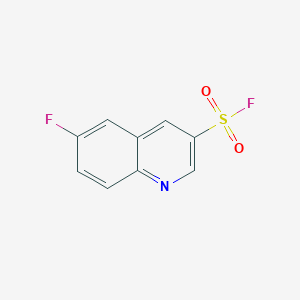
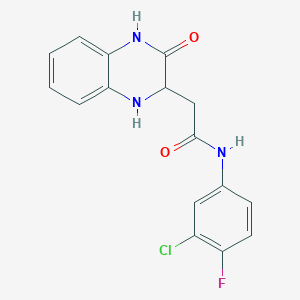
![2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one](/img/structure/B2665698.png)
